molecular formula C10H14N4O B8801423 N-(4-Piperidyl)pyrimidine-5-carboxamide

N-(4-Piperidyl)pyrimidine-5-carboxamide

Cat. No.: B8801423
M. Wt: 206.24 g/mol
InChI Key: MKJIGLPSPYFQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Piperidyl)pyrimidine-5-carboxamide is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. Compounds featuring the pyrimidine-carboxamide structure have demonstrated significant potential across multiple therapeutic areas. In pharmacological studies, chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent yeast α-glucosidase inhibitors , with IC₅₀ values in the sub-micromolar range (e.g., 0.4-1.5 µM), showing markedly greater potency than the standard drug acarbose. These compounds are being investigated for their potential in managing type 2 diabetes by delaying sugar digestion and mitigating postprandial hyperglycemia . Furthermore, disubstituted pyrimidine-5-carboxamide derivatives have been designed and evaluated as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . These derivatives exhibit high potency against wild-type virus and show promising activity against resistant strains, with some compounds demonstrating EC₅₀ values as low as 0.006 µM . Another key research area involves pyrimidine-4-carboxamide derivatives, which have been optimized as nanomolar-potent inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) , a key enzyme in the biosynthesis of bioactive lipid mediators. Such inhibitors are valuable tool compounds for studying lipid signaling in the brain and its role in emotional behavior . The piperidine and pyrimidine motifs present in this compound are privileged structures in drug discovery, often contributing to favorable binding characteristics and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-piperidin-4-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C10H14N4O/c15-10(8-5-12-7-13-6-8)14-9-1-3-11-4-2-9/h5-7,9,11H,1-4H2,(H,14,15)

InChI Key

MKJIGLPSPYFQOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CN=CN=C2

Origin of Product

United States

Synthetic Pathways and Methodologies for N 4 Piperidyl Pyrimidine 5 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors for N-(4-Piperidyl)pyrimidine-5-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.com For this compound, the most logical and common disconnection is at the amide bond. This C-N bond cleavage is a standard retrosynthetic step for amides and reveals two primary precursors: pyrimidine-5-carboxylic acid and 4-aminopiperidine (B84694) .

Further deconstruction of these precursors can be envisioned. The pyrimidine (B1678525) ring is typically formed via a cyclocondensation reaction. advancechemjournal.com A common strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or urea (B33335) derivative. lakotalakes.comadvancechemjournal.com The piperidine (B6355638) ring of 4-aminopiperidine can be traced back to simpler starting materials through various synthetic routes, often involving the functionalization of a pre-existing piperidine core or the cyclization of an appropriate acyclic precursor. mdpi.com

Synthesis of the Pyrimidine-5-carboxylic Acid Core of this compound

The pyrimidine-5-carboxylic acid moiety represents the core scaffold of the target molecule. Its synthesis requires the construction of the pyrimidine ring and the incorporation of the carboxylic acid group at the C5 position.

Cyclization Strategies for Pyrimidine Ring Formation

The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several established methods. A prevalent approach is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea (B124793), or amidines) with a three-carbon component, typically a 1,3-dielectrophile such as a β-dicarbonyl compound. growingscience.comnih.gov

For pyrimidine-5-carboxylic acid derivatives, a common starting material is a derivative of malonic acid, which provides the C4, C5, and C6 atoms of the ring, with the C5 position already functionalized. For instance, diethyl ethoxymethylene malonate can be condensed with amidines or ureas to form the pyrimidine ring with an ester group at the C5 position, which can later be hydrolyzed to the carboxylic acid. acs.org

Other methods include multicomponent reactions where an aldehyde, an active methylene (B1212753) compound, and an amidine source react in a single step to generate a highly substituted pyrimidine. organic-chemistry.orgias.ac.in For example, a three-component reaction of an aldehyde, ethyl acetoacetate, and urea or thiourea can yield tetrahydropyrimidine (B8763341) carboxylates in a Biginelli-type reaction. nih.gov

Functionalization Approaches for Carboxylic Acid Group Introduction

Introducing the carboxylic acid group at the C5 position is most efficiently achieved during the ring formation step. Using precursors that already contain the carboxylate or a precursor functional group (like an ester or nitrile) is the most common strategy.

Precursor TypeExampleResulting Functional GroupReference
Malonate DerivativeDiethyl ethoxymethylene malonateEster (hydrolyzed to acid) acs.org
CyanoacetamideCyanoacetamideCarboxamide ias.ac.in
Malononitrile (B47326)MalononitrileNitrile (hydrolyzed to acid) growingscience.comias.ac.in

As shown in the table, starting with precursors like diethyl ethoxymethylene malonate directly installs an ethyl ester at the 5-position. acs.org This ester can then be readily converted to the desired carboxylic acid via standard hydrolysis conditions (e.g., using aqueous sodium hydroxide (B78521) followed by acidification). Alternatively, using precursors like malononitrile leads to a pyrimidine-5-carbonitrile, which can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid. ias.ac.in Similarly, cyanoacetamide can be used to directly form a pyrimidine-5-carboxamide. ias.ac.in These methods are generally preferred over attempting to functionalize an unsubstituted C5 position on a pre-formed pyrimidine ring, which can be more challenging and less regioselective.

Preparation of the 4-Aminopiperidine Moiety for this compound

4-Aminopiperidine is the second key precursor. Due to the presence of two amine groups with different reactivities, it is commonly synthesized and used in a protected form, typically as N-Boc-4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate). The Boc (tert-butoxycarbonyl) group protects the more nucleophilic ring nitrogen, allowing the 4-amino group to selectively react in the subsequent amidation step.

Several synthetic routes to N-Boc-4-aminopiperidine are well-documented:

Reductive Amination: A widely used method starts with N-Boc-4-piperidone. The ketone is reacted with an amine source, such as ammonia (B1221849) or hydroxylamine, followed by reduction of the resulting imine or oxime. nih.gov A common procedure involves reductive amination using reagents like sodium triacetoxyborohydride. nih.gov

Hofmann Rearrangement: This route begins with 4-piperidinecarboxamide. The ring nitrogen is first protected with a Boc group to give 1-Boc-4-piperidinecarboxamide. This intermediate is then subjected to a Hofmann rearrangement, typically using bromine and sodium hydroxide, to convert the carboxamide group into a primary amine, yielding N-Boc-4-aminopiperidine. google.com

Catalytic Hydrogenation: Another approach involves the catalytic hydrogenation of a precursor like tert-butyl 4-(benzylamino)piperidine-1-carboxylate. The benzyl (B1604629) group is removed by hydrogenolysis over a palladium catalyst to yield the free amine. chemicalbook.com

After the coupling reaction, the Boc protecting group can be easily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the final product. nih.gov

Amidation Reaction Protocols for Constructing this compound

The final step in the synthesis is the formation of the amide bond between the carboxylic acid group of the pyrimidine core and the primary amine of the 4-aminopiperidine moiety. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.comnih.gov

Coupling Reagent Selection and Optimization

A variety of coupling reagents have been developed for amide bond formation, each with its own advantages and optimal reaction conditions. acs.org The choice of reagent is crucial for achieving high yield and purity while minimizing side reactions. iris-biotech.de

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.compeptide.com EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. nih.gov These reactions are frequently performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions. hepatochem.comnih.gov

Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient activators. hepatochem.compeptide.com

Aminium/Uronium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.com HATU is known for its high reactivity and ability to minimize racemization, making it a popular choice in modern organic synthesis. hepatochem.compeptide.com

The table below summarizes some commonly used coupling reagents for amidation.

Reagent ClassExample ReagentCommon AdditivesKey FeaturesReferences
CarbodiimideEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPWater-soluble urea byproduct; cost-effective. hepatochem.comnih.gov
CarbodiimideDIC (N,N'-Diisopropylcarbodiimide)HOBtSoluble urea byproduct; suitable for solid-phase synthesis. hepatochem.com
Phosphonium SaltPyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Base (e.g., DIPEA)High efficiency, particularly for hindered substrates. hepatochem.compeptide.com
Aminium/Uronium SaltHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Base (e.g., DIPEA)Very fast reaction times; low potential for racemization. hepatochem.compeptide.com

Optimization of the reaction typically involves screening different coupling reagents, solvents (e.g., DMF, DCM), bases (e.g., triethylamine, diisopropylethylamine (DIPEA)), and reaction temperatures to maximize the yield and purity of this compound.

Solvent and Temperature Condition Studies

The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of this compound and its analogs, directly impacting reaction rate, yield, and the formation of byproducts. The fundamental reaction involves the coupling of an activated carboxylic acid with an amine. researchgate.net

Commonly, polar aprotic solvents are employed for this type of amide bond formation. N,N-Dimethylformamide (DMF) is a frequent choice due to its ability to dissolve a wide range of reactants and its high boiling point, which allows for a broad range of reaction temperatures. google.com Dichloromethane (CH2Cl2) is another suitable solvent, particularly when using standard coupling reagents. For certain cyclization strategies leading to piperidine rings, polar solvents like DMSO and DMF are effective. nih.gov

Temperature control is crucial, especially during the activation of the carboxylic acid and the subsequent addition of the amine. Many procedures involve cooling the reaction mixture to temperatures between 0 °C and 5 °C during the addition of coupling agents and bases to manage the exothermic nature of the reaction and minimize side reactions. google.com Following the initial activation and addition, the reaction is often allowed to proceed at room temperature or is gently heated to ensure completion. For instance, some syntheses of related pyrimidine carboxamides are performed at room temperature, while others may require heating or even microwave irradiation at temperatures up to 160 °C to drive the reaction forward. google.com In contrast, some one-pot syntheses of piperidines are conducted at low temperatures, such as -78 °C, to control reactivity and selectivity. nih.gov

The table below summarizes various solvent and temperature conditions used in the synthesis of analogous pyrimidine carboxamide and piperidine structures, which can inform the synthesis of the target compound.

Reactant TypeSolventBaseTemperatureNotes
Pyrimidine Carboxylic Acid & AmineN,N-Dimethylformamide (DMF)Diisopropylethylamine (DIPEA)0 °C to Room TempStandard amide coupling conditions.
Halogenated Amide CyclizationDichloromethane (CH2Cl2) / Methanol (B129727) (MeOH)2-Fluoropyridine-78 °C to Room TempOne-pot synthesis of piperidines. nih.gov
Pyrimidine Ring FormationEthanol (B145695) (EtOH)PiperidineRefluxSynthesis of pyrimidine compounds via cyclization. researchgate.net
Amide Cyclization via Hydride TransferDimethyl Sulfoxide (DMSO)Not specifiedNot specifiedEfficient in polar solvents. nih.gov
Solid-Phase SynthesisN-Methylpyrrolidone (NMP)Diisopropylethylamine (DIPEA)100 °CUsed for library synthesis of pyrimidine carboxamides. google.com

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are paramount for the practical application of this compound. Yield optimization typically focuses on the efficiency of the amide coupling step. The choice of coupling reagent is a primary consideration. luxembourg-bio.com A variety of reagents are available, from classic carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.combachem.com The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization, thereby improving yield and purity. peptide.com

The choice of base is also critical; non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used to neutralize acids formed during the reaction without interfering with the coupling process. bachem.com Reaction concentration, temperature, and time are also adjusted to maximize product formation. For instance, the presence of electron-donating or electron-withdrawing groups on the pyrimidine or piperidine rings can significantly affect reactivity and, consequently, the yield. ias.ac.in

For scalability, the focus shifts from laboratory-scale convenience to process efficiency, safety, and cost.

Reagent Selection : Expensive coupling reagents common in discovery chemistry may be replaced with more cost-effective alternatives for large-scale production.

Purification : Methods that are easily scalable, such as crystallization, are preferred over chromatographic purification. ias.ac.in Developing a robust crystallization process is key to obtaining high-purity material on a large scale.

Solvent Choice : Solvents are chosen based on safety, environmental impact, and ease of recovery, in addition to their chemical suitability. The use of solvent-free or "grindstone" methods, where reactants are mixed by grinding, represents an environmentally friendly and potentially scalable alternative. nih.gov

Process Control : On a larger scale, controlling reaction temperature becomes more challenging due to changes in the surface-area-to-volume ratio. Robust process control is necessary to manage exotherms and ensure consistent product quality. One-pot procedures that integrate multiple steps, such as amide activation, reduction, and intramolecular substitution, can improve scalability by reducing the number of unit operations. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

While this compound itself is achiral, the synthesis of chiral analogs, where the piperidine ring is substituted to create one or more stereocenters, requires stereoselective methods to control the three-dimensional arrangement of atoms. Chirality can significantly influence the biological activity of a molecule. nih.gov

Several strategies can be employed to achieve stereoselectivity:

Asymmetric Catalysis : This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium or rhodium catalysts can produce enantiomerically enriched piperidines. nih.govsnnu.edu.cn Rhodium-catalyzed asymmetric reductive Heck reactions have also been used to synthesize 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn

Chiral Pool Synthesis : This method utilizes readily available chiral starting materials. For example, chiral piperidine derivatives can be synthesized from enantiopure amino acids, which provide a pre-existing stereocenter that guides the formation of the heterocyclic ring. google.com

Resolution of Racemates : A racemic mixture of a chiral piperidine intermediate can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid. google.com These salts can then be separated by crystallization, followed by liberation of the enantiomerically pure amine. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. google.com

Radical-Mediated C-H Functionalization : Advanced methods, such as enantioselective, radical-mediated C-H cyanation of acyclic amines, can create chiral δ-amino nitriles. These intermediates can then be cyclized to form a variety of chiral piperidines with high enantiomeric excess. nih.gov This strategy is enabled by a chiral copper catalyst that controls the stereochemistry of the C-C bond formation. nih.gov

The choice of method depends on the specific structure of the desired chiral analog, the availability of starting materials, and the required level of enantiomeric purity.

Purification and Isolation Techniques for this compound

The final stage of synthesis involves the purification and isolation of this compound to ensure it meets the required standards of purity for its intended application. The specific techniques used depend on the physical properties of the compound (e.g., solid or oil), its stability, and the nature of the impurities present.

A typical purification workflow begins after the reaction is deemed complete, often monitored by thin-layer chromatography (TLC). ias.ac.in

Work-up : The initial step often involves an aqueous work-up to remove inorganic salts and water-soluble reagents. The reaction mixture is typically diluted with an organic solvent (like ethyl acetate) and washed sequentially with water, a mild acidic solution (e.g., dilute HCl) to remove unreacted amine, a mild basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. researchgate.net

Filtration and Precipitation : If the product is a solid and precipitates from the reaction mixture, it can be isolated directly by filtration. ias.ac.in The collected solid is then washed with a suitable solvent (e.g., cold water, diethyl ether, or pentane) to remove residual impurities. researchgate.net Sometimes, the product can be precipitated by pouring the reaction mixture into an anti-solvent, like crushed ice or water. ias.ac.in

Recrystallization : For solid products, recrystallization is a powerful technique to achieve high purity. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethyl acetate/n-hexane or methanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. ias.ac.innih.gov

Column Chromatography : If the product is an oil or if recrystallization is ineffective, purification is commonly achieved by column chromatography over silica (B1680970) gel. researchgate.net A solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is chosen to effectively separate the desired compound from impurities based on their differential adsorption to the silica. researchgate.netresearchgate.net

The final, pure product is then concentrated under reduced pressure to remove the solvent, and its identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Structural Elucidation and Advanced Analytical Characterization of N 4 Piperidyl Pyrimidine 5 Carboxamide

Chromatographic Separation Techniques for N-(4-Piperidyl)pyrimidine-5-carboxamide

Chromatography is fundamental to the purification and analytical assessment of this compound, ensuring the separation of the target molecule from starting materials, by-products, and degradants. The choice of technique is dictated by the specific analytical goal, such as routine purity testing, high-throughput screening, or the resolution of stereoisomers in related analogs.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine (B1678525) derivatives due to its robustness and versatility. jetir.org A reversed-phase HPLC (RP-HPLC) method is typically developed for the quantitative determination and purity evaluation of this compound.

Method development involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A C18 column is a common choice for the stationary phase, offering effective retention for moderately polar compounds. The mobile phase composition is a critical factor; a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) is often employed. jetir.orgabap.co.in The pH of the buffer is adjusted to ensure the analyte is in a consistent ionization state, which is crucial for reproducible retention times. Detection is typically performed using a UV detector at a wavelength where the pyrimidine chromophore exhibits strong absorbance, often in the range of 230-260 nm. jetir.orgabap.co.in

A typical validated isocratic HPLC method for this compound might utilize the parameters detailed in the table below.

Table 1: Example HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:20mM Ammonium Formate (pH 4.5) (40:60 v/v)
Flow Rate1.0 mL/min
Detection Wavelength245 nm
Column Temperature40°C
Injection Volume10 µL

Under these conditions, a well-defined, sharp peak for this compound would be expected, allowing for accurate purity assessment.

Table 2: Representative HPLC Purity Analysis Data

CompoundRetention Time (min)Peak AreaPurity (%)
This compound5.82451208099.85
Impurity A3.1534500.08
Impurity B7.2330100.07

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This technology operates at higher pressures, leading to substantial improvements in resolution, sensitivity, and speed of analysis. For this compound, UPLC is particularly advantageous for high-throughput screening of synthesis libraries, rapid in-process control testing, and the detection of trace-level impurities that may not be resolved by HPLC.

The primary benefits of applying UPLC to the analysis of this compound include drastically reduced run times and lower solvent consumption, making it a more cost-effective and environmentally friendly method. The increased peak heights and narrower peak widths inherent to UPLC also lead to lower limits of detection (LOD) and quantification (LOQ).

Table 3: Comparison of HPLC and UPLC Performance

ParameterTypical HPLCTypical UPLC
Run Time (min)10 - 151 - 3
ResolutionGoodExcellent
Solvent Consumption (per run)10 - 15 mL1 - 2 mL
Relative Sensitivity1x2-3x

While this compound itself is achiral, many of its analogs developed for biological screening may contain stereocenters. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers and diastereomers. SFC uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol (B145695).

This technique offers advantages over normal-phase HPLC for chiral separations, including faster analysis times and reduced environmental impact due to the decreased use of organic solvents. The separation is achieved using a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose. nih.gov The selection of the appropriate CSP and modifier is critical for achieving baseline resolution of the stereoisomers. nih.gov

Table 4: SFC Chiral Resolution of a Hypothetical Piperidine-Substituted Analog

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile PhaseSupercritical CO₂ / Methanol (85:15)
Flow Rate3.0 mL/min
Back Pressure150 bar
DetectionUV at 254 nm
ResultValue
Retention Time (Enantiomer 1)2.45 min
Retention Time (Enantiomer 2)3.12 min
Resolution (Rs)> 1.5

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an essential tool for the structural characterization of this compound. It provides precise molecular weight information and offers insights into the compound's structure through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound. It is commonly coupled with liquid chromatography (LC-MS) to provide mass information for each separated component. mdpi.com In positive ion mode, the molecule readily forms a protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the confirmation of the elemental composition. shd-pub.org.rsresearchgate.net

The calculated monoisotopic mass of this compound (C₁₀H₁₄N₄O) is 206.1168 Da. The protonated molecule [C₁₀H₁₅N₄O]⁺ would have a theoretical m/z of 207.1246.

Table 5: High-Resolution Mass Confirmation

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺207.1246207.1242-1.93

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the protonated molecule. Collision-induced dissociation (CID) of the parent ion (m/z 207.1) provides characteristic fragment ions that help confirm the structure. Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the piperidine (B6355638) ring.

Table 6: Proposed ESI-MS/MS Fragmentation of [M+H]⁺ Ion

Observed m/zProposed Fragment Structure / LossFormula of Fragment
190.1Loss of NH₃ (from piperidine amine)C₁₀H₁₂N₃O⁺
124.0Pyrimidine-5-carboxamide fragment [C₅H₄N₃O]⁺C₅H₄N₃O⁺
85.1Protonated 4-aminopiperidine (B84694) fragment [C₅H₁₃N₂]⁺ - NH₃C₅H₉N⁺

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique. While more commonly used for large biomolecules, it can be applied to small molecules. In MALDI-TOF, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and its mass is determined by its time-of-flight to the detector.

A key challenge in the MALDI-TOF analysis of small molecules is the potential for interference from matrix ions in the low mass range. Careful selection of the matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) is crucial. Another consideration is the potential for adduct formation, where the analyte associates with salt cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can complicate spectral interpretation. nih.gov Accurate calibration is essential to distinguish true analyte peaks from these adducts or matrix-related signals. nih.gov

Table 7: Expected Ions in MALDI-TOF MS Analysis

IonFormulaExpected m/z
[M+H]⁺[C₁₀H₁₅N₄O]⁺207.12
[M+Na]⁺[C₁₀H₁₄N₄ONa]⁺229.11
[M+K]⁺[C₁₀H₁₄N₄OK]⁺245.08

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, the initial electrospray ionization (ESI) in positive mode would likely yield the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion would be expected to induce fragmentation at the most labile bonds.

Key anticipated fragmentation pathways would involve the cleavage of the amide bond and fragmentation within the piperidine ring. The pyrimidine ring itself is relatively stable, though fragmentation can occur under higher energy conditions.

Expected Key Fragment Ions in MS/MS of this compound:

Fragment Ion (m/z) Proposed Structure/Origin
[M+H]⁺Protonated parent molecule
[M+H - C₅H₁₀N]⁺Loss of the piperidine group via cleavage of the N-C bond of the carboxamide
[C₅H₃N₂CO]⁺Pyrimidine-5-carbonyl cation resulting from amide bond cleavage
[C₅H₁₀NH₂]⁺Protonated 4-aminopiperidine from amide bond cleavage
[C₅H₈N]⁺Loss of ammonia (B1221849) from the protonated piperidine fragment

These predicted fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its confident identification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a detailed map of the atomic connectivity and spatial relationships within this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Chemical Shifts for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Pyrimidine H-2, H-4, H-6~8.5 - 9.5s, d~2-5
Amide N-H~7.5 - 8.5br s-
Piperidine CH (at C4)~3.8 - 4.2m-
Piperidine CH₂ (axial, at C2/C6)~2.6 - 3.0m-
Piperidine CH₂ (equatorial, at C2/C6)~3.0 - 3.4m-
Piperidine CH₂ (axial, at C3/C5)~1.5 - 1.9m-
Piperidine CH₂ (equatorial, at C3/C5)~1.9 - 2.3m-
Piperidine N-H~1.5 - 2.5br s-

Note: Chemical shifts are highly dependent on the solvent used.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C=O~165 - 175
Pyrimidine C-2, C-4, C-6~150 - 160
Pyrimidine C-5~120 - 130
Piperidine C-4~45 - 55
Piperidine C-2, C-6~40 - 50
Piperidine C-3, C-5~30 - 40

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the piperidine CH proton at C4 and the adjacent CH₂ protons at C3 and C5, as well as between the geminal protons on each piperidine methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal for the piperidine CH at C4 would show a cross-peak with the corresponding C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the amide proton to the carbonyl carbon and the piperidine C4 carbon, and from the pyrimidine protons to the carbonyl carbon and other carbons within the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule, for instance, the relative orientation of substituents on the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretchingAmide and Piperidine N-H
3100 - 3000C-H stretchingAromatic (pyrimidine) C-H
2950 - 2850C-H stretchingAliphatic (piperidine) C-H
~1680 - 1650C=O stretching (Amide I)Carboxamide
~1600 - 1450C=N and C=C stretchingPyrimidine ring
~1550N-H bending (Amide II)Carboxamide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The primary chromophore in this compound is the pyrimidine ring conjugated with the carboxamide group.

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would be expected to show absorption maxima (λ_max) characteristic of π → π* and n → π* transitions. The pyrimidine ring is expected to exhibit strong absorption bands in the UV region.

Predicted UV-Vis Absorption for this compound:

Transition Expected λ_max (nm)
π → π~200 - 280
n → π~270 - 320 (weaker intensity)

The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the pyrimidine ring.

X-ray Crystallography for Solid-State Structural Determination of this compound

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including specific bond lengths, bond angles, and torsional angles. The resulting crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules pack together in the solid state.

While specific crystallographic data for this compound is not widely available in public databases, a typical analysis would yield a set of parameters that define the crystal's unit cell and the quality of the structural solution. For a compound of this nature, the analysis would confirm the planarity of the pyrimidine ring, the chair conformation of the piperidyl group, and the relative orientation of these two ring systems connected by the carboxamide linkage.

The data obtained from an X-ray crystallographic experiment are typically presented in a standardized format, as illustrated in the hypothetical table below.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for N 4 Piperidyl Pyrimidine 5 Carboxamide Derivatives

Systematic Substituent Effects on the Pyrimidine (B1678525) Ring of N-(4-Piperidyl)pyrimidine-5-carboxamide

The pyrimidine ring is a critical component of the this compound scaffold, offering multiple positions for substitution that can significantly influence the molecule's interaction with biological targets. Research into related pyrimidine carboxamides has demonstrated that even subtle changes to this ring system can lead to dramatic shifts in activity.

One key finding is the importance of the nitrogen atoms within the pyrimidine ring for biological interactions. In studies on pyrimidine-4-carboxamides as N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, replacing the pyrimidine core with a pyridine (B92270) analog (removing the X2-nitrogen) resulted in a 10-fold decrease in potency. This suggests that the nitrogen at this position may form a crucial hydrogen bond with the target protein. A significant drop in activity was also noted for the corresponding pyrimidyl regioisomer, indicating that the specific arrangement of atoms in the pyrimidine scaffold is optimal for activity.

Further studies on trisubstituted pyrimidine amide derivatives have shown that the nature of substituents at other positions on the ring is also vital. For instance, small and less polar groups at the 6-position of the pyrimidine ring were found to be beneficial for maintaining high antagonist activity at the CCR4 receptor. mdpi.com The introduction of a trifluoromethyl group into heterocyclic structures, a strategy applied to thiazolo[4,5-d]pyrimidines, is another approach that could potentially improve the bioavailability of this compound derivatives due to the favorable properties of the CF3 group. mdpi.com These findings underscore the principle that the electronic and steric properties of substituents on the pyrimidine ring are pivotal for optimizing the biological profile of the entire molecule.

Exploration of Modifications on the Piperidine (B6355638) Moiety of this compound

The piperidine moiety serves as a versatile anchor for the this compound scaffold, and its modification has been a fruitful strategy for enhancing potency and selectivity. The position of the attachment to the carboxamide linker and the substituents on the piperidine ring itself are key determinants of activity.

A compelling example comes from the development of renin inhibitors, where a rational, structure-based design approach was employed. drughunter.com In this research, the seemingly minor change of moving the carboxamide linkage from the 4-position to the 3-position of the piperidine ring led to a massive increase in potency. Specifically, N-(piperidin-4-yl)pyrimidine-5-carboxamide derivatives showed remarkably decreased activity, whereas the N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold provided a foundation for developing inhibitors with nanomolar potency. This highlights the critical role of the piperidine nitrogen's spatial orientation for interacting with key residues, such as the catalytic aspartic acids in the target enzyme. drughunter.com

The following table summarizes the inhibitory potencies of selected N-(piperidinyl)pyrimidine-5-carboxamides against recombinant human renin, illustrating the profound impact of the piperidine linker position.

CompoundPiperidine Linker PositionSubstituentsrh-renin IC50 (μM)
Compound 54-ylR1=Me, R2=H>100
Compound 73-ylR1=Me, R2=H0.14
Compound 143-ylR1=Et, R2=CH2OMe0.00019
Data sourced from Imaeda, Y. et al. (2016).

Beyond the linker position, altering the geometry of the piperidine ring or replacing it with other cyclic amines has been explored in related scaffolds. In a series of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, the 1,4-disubstituted piperidine linker was found to be optimal, as linkers with nonlinear geometry, such as those derived from 2- or 3-substituted piperidines or pyrrolidines, led to a drastic reduction or complete loss of activity. mdpi.com This suggests that the piperidine ring also plays a crucial role in maintaining the correct vector and distance between the pyrimidine core and other pharmacophoric features.

Variations at the Carboxamide Linker of this compound and Their Biological Impact

The carboxamide linker is a central feature of the this compound structure, providing a stable connection between the two heterocyclic rings while also participating in hydrogen bonding interactions. Modifying or replacing this linker using bioisosteric replacement is a key strategy to enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetic profiles. drughunter.com

The amide bond is susceptible to enzymatic cleavage in vivo, and its replacement with more stable bioisosteres is of great interest in drug design. cambridgemedchemconsulting.com Common non-classical bioisosteres for the amide group include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. acs.orgnih.gov These rings can mimic the geometry and hydrogen bonding properties of the amide bond. nih.govu-tokyo.ac.jp For example, in the development of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, a 1,2,4-triazole (B32235) was successfully used to replace a key amide group, with crystallographic evidence showing it recapitulated the necessary hydrogen bonds with the target protein. acs.org

Other potential amide isosteres that could be explored for the this compound scaffold include:

Fluoroalkenes: These groups can mimic the planar geometry of the amide bond.

Trifluoroethylamines: This replacement can lead to compounds with high potency and metabolic stability. nih.govu-tokyo.ac.jp

Retro-amides (reversed amides): This modification can significantly alter hydrogen bonding patterns and has been shown to dramatically improve selectivity in certain inhibitor classes by optimizing interactions with the target. drughunter.com

The choice of a suitable bioisostere is highly context-dependent, but this strategy offers a powerful tool for overcoming liabilities associated with the carboxamide linker, such as poor metabolic stability or undesirable pharmacokinetic properties. drughunter.com

Conformational Analysis and Scaffold Rigidification in this compound Analogs

Conformational analysis and scaffold rigidification are essential strategies in lead optimization to enhance binding affinity by reducing the entropic penalty upon binding to a target. For flexible molecules like this compound derivatives, locking the bioactive conformation through structural constraints can lead to significant gains in potency. nih.gov

A common and effective rigidification strategy involves replacing flexible acyclic substituents with more constrained cyclic structures. nih.gov This approach was successfully applied in the optimization of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD. Researchers observed a threefold increase in inhibitory potency by replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety. nih.gov This modification reduced the number of rotatable bonds, thereby limiting the conformational freedom of the molecule and favoring a conformation more amenable to binding. nih.gov

Applying this principle to the this compound scaffold could involve several approaches:

Introducing cyclic substituents on either the pyrimidine or piperidine rings.

Fusing an additional ring to the pyrimidine or piperidine core to create a bicyclic system.

Incorporating double bonds or other rigid linkers to restrict rotation.

Such strategies, guided by computational modeling and conformational analysis, can help stabilize the desired bioactive conformation, leading to improved potency and potentially enhanced selectivity.

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of improving the pharmacological profile of a compound. ctppc.org This strategy can be applied to various parts of the this compound scaffold, including the core rings and peripheral substituents.

As discussed previously (Section 4.1), the pyrimidine ring itself can be a subject of bioisosteric replacement. The finding that a pyridine analog of a pyrimidine-4-carboxamide was tenfold less potent highlights that while pyridine is a common bioisostere for pyrimidine, the specific electronic properties and hydrogen-bonding capacity of both pyrimidine nitrogens can be essential for activity in certain contexts.

Other heterocyclic rings can also be considered as bioisosteres for the pyrimidine core. For instance, in the design of kinase inhibitors, purine (B94841) rings have been replaced with bioisosteric heterocycles to evade resistance mechanisms. ctppc.org For the this compound scaffold, exploring bioisosteres such as pyridazine (B1198779) or other nitrogen-containing heterocycles could modulate electronic properties and hydrogen bonding interactions, potentially leading to improved activity or selectivity. ctppc.org

On the piperidine moiety, replacing it entirely with another saturated heterocycle like piperazine (B1678402) or morpholine (B109124) could be explored. The introduction of a piperazine ring, for example, can improve pharmacokinetic features due to its two basic nitrogen atoms, which can increase water solubility and bioavailability.

Rational Design Principles for Enhancing Specific Research Attributes of this compound

The optimization of this compound derivatives is often guided by rational design principles that leverage structural biology, computational chemistry, and a deep understanding of SAR. These principles aim to systematically enhance specific attributes like potency, selectivity, and drug-like properties.

One of the most powerful approaches is Structure-Based Drug Design (SBDD) . This was effectively used in the development of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. drughunter.com By obtaining crystal structures of early-generation inhibitors bound to the target enzyme, researchers could visualize the key interactions and identify opportunities for optimization. This led to the rational introduction of a basic amine on the piperidine ring to interact with catalytic aspartates and the optimization of substituents to exploit lipophilic pockets (S1/S3 sites) in the enzyme, resulting in a 65,000-fold increase in potency. drughunter.com

Combinatorial Chemistry and Library Synthesis Approaches for this compound Derivatives

Combinatorial chemistry and the synthesis of focused compound libraries are efficient methods for systematically exploring the SAR of a chemical scaffold. These approaches allow for the rapid generation of a multitude of analogs, enabling a comprehensive evaluation of various substituents at different positions on the core structure.

The synthesis of a library of pyrimidine-4-carboxamides was instrumental in identifying potent inhibitors of NAPE-PLD, where modifications were made at three different positions around the scaffold to optimize potency and lipophilicity. nih.gov For the this compound scaffold, a similar library-based approach would be highly effective. Key diversification points would include:

Position 5 of the pyrimidine ring: Introduction of various amides by coupling a pyrimidine-5-carboxylic acid precursor with a library of diverse piperidine analogs.

Positions 2, 4, or 6 of the pyrimidine ring: Introduction of different substituents on the pyrimidine core before coupling with the piperidine moiety.

Position 1 of the piperidine ring: Derivatization of the piperidine nitrogen with a variety of functional groups.

Modern synthetic techniques can accelerate this process. Microwave-assisted synthesis , for instance, has been used for the combinatorial synthesis of new 3-pyrimidin-5-ylpropanamides, offering advantages of short reaction times and operational simplicity. Furthermore, flow chemistry represents a cutting-edge platform for the rapid generation of hyperdiverse chemical libraries, potentially reducing the synthesis time for large combinatorial libraries from weeks to less than an hour. These high-throughput synthesis methods, combined with efficient biological screening, provide a powerful engine for the discovery and optimization of novel this compound derivatives.

High-Throughput Screening (HTS) of this compound Analogs

High-Throughput Screening (HTS) serves as a critical initial step in drug discovery to identify active compounds, or "hits," from large chemical libraries that interact with a specific biological target. For derivatives of this compound, HTS campaigns are designed to rapidly assess tens of thousands to millions of analogs for their potential therapeutic activity. These campaigns are foundational for subsequent lead optimization strategies.

A common approach in the discovery of bioactive pyrimidine carboxamides involves screening extensive compound libraries against a specific enzyme or receptor. For instance, in the search for novel inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a high-throughput screening of a library containing approximately 350,000 compounds was performed. This large-scale screening led to the identification of a pyrimidine-4-carboxamide derivative as a promising hit with sub-micromolar potency. nih.gov While this example features a pyrimidine-4-carboxamide, the principles of the HTS process are directly applicable to the discovery of this compound analogs.

The primary goal of HTS is to identify compounds that exhibit a desired level of biological activity, which can then be selected for further investigation and optimization. The hits from an HTS campaign are typically characterized by their potency (e.g., IC50 or EC50 values), and the most promising candidates are then subjected to more detailed structure-activity relationship (SAR) studies.

The data obtained from HTS is instrumental in guiding the initial stages of drug development. Below is a representative table illustrating the type of data generated during an HTS campaign for pyrimidine carboxamide analogs, leading to the identification of an initial hit.

Table 1: Representative High-Throughput Screening Data for Pyrimidine Carboxamide Analogs

Compound IDScaffoldR1 GroupR2 GroupR3 GroupTarget Inhibition (%) @ 10 µM
Hit Compound 2 Pyrimidine-4-carboxamideCyclopropylmethylN-methylphenethylamineMorpholine85
Analog APyrimidine-4-carboxamideBenzyl (B1604629)PiperidineMethoxy12
Analog BPyrimidine-4-carboxamideIsopropylPyrrolidineChloro5
Analog CPyrimidine-4-carboxamideMethylAnilineFluoro8

Following the initial identification of a hit compound, a focused library of close analogs is often synthesized and screened to rapidly explore the SAR around the hit scaffold. This focused screening provides preliminary insights into which structural modifications are likely to enhance potency and other desirable properties. For example, after identifying the initial pyrimidine-4-carboxamide hit, a small library of its analogs was generated to optimize the substituents at three different positions, ultimately leading to a significant increase in potency. nih.gov This iterative process of screening and chemical modification is a cornerstone of modern drug discovery.

Preclinical Pharmacological Investigations and Mechanistic Studies of N 4 Piperidyl Pyrimidine 5 Carboxamide

Target Identification and Validation Methodologies for N-(4-Piperidyl)pyrimidine-5-carboxamide

The identification of biological targets for novel chemical entities is a foundational step in drug discovery. For compounds structurally related to this compound, target identification has been approached through a combination of high-throughput screening and structure-based design. Research into various pyrimidine-5-carboxamide derivatives has revealed their potential to interact with several key protein families, primarily kinases and G-protein coupled receptors (GPCRs).

One prominent target class identified for pyrimidine-5-carboxamide derivatives is the Salt-Inducible Kinase (SIK) family. nih.gov SIKs, which include SIK1, SIK2, and SIK3, are crucial regulators of inflammatory processes, particularly in macrophage polarization. nih.gov The discovery of pyrimidine-5-carboxamides as SIK inhibitors often stems from molecular hybridization strategies, where known pharmacophores are combined to improve drug-like properties and target affinity. nih.gov

Furthermore, structure-activity relationship (SAR) studies on related N-(piperidin-3-yl)pyrimidine-5-carboxamides have identified the enzyme renin as a potential target. osti.gov Renin is a critical aspartic protease in the renin-angiotensin system, which regulates blood pressure. Additionally, derivatives of 4-phenoxypyrimidine-5-carboxamide have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor involved in metabolic regulation. nih.gov These findings suggest that the this compound scaffold may interact with a range of enzymes and receptors, depending on the specific substitution patterns on the pyrimidine (B1678525) and piperidine (B6355638) rings.

Receptor Binding Assays and Displacement Studies for this compound

Receptor binding assays are crucial for quantifying the affinity and functional activity of a compound at a specific receptor. For the pyrimidine-5-carboxamide class, these assays have been instrumental in characterizing their interaction with GPCRs like TGR5. nih.gov Studies on 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives have demonstrated their ability to act as potent TGR5 agonists. nih.gov

The functional activity of these compounds is typically determined using cell-based assays that measure downstream signaling events upon receptor activation, such as changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The potency of these agonists is expressed as an EC50 value, which is the concentration required to elicit a half-maximal response. For instance, certain 4-phenoxynicotinamide derivatives were found to activate both human and mouse TGR5 with EC50 values in the low nanomolar range. nih.gov Compound 23g , a representative of this class, showed an EC50 of 0.72 nM on human TGR5 and 6.2 nM on mouse TGR5, highlighting its potent agonist activity. nih.gov

Table 1: TGR5 Agonist Activity of a Representative Pyrimidine-5-Carboxamide Derivative

Compound Target Activity (EC50)
23g Human TGR5 0.72 nM

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition Kinetics and Characterization by this compound

The pyrimidine-5-carboxamide scaffold has been successfully employed to develop potent enzyme inhibitors. nih.gov A key target class for these derivatives is the Salt-Inducible Kinase (SIK) family. nih.gov The inhibitory activity of these compounds is quantified by their IC50 values, representing the concentration needed to inhibit 50% of the enzyme's activity.

In a study focused on developing SIK inhibitors for inflammatory conditions, a series of pyrimidine-5-carboxamide derivatives were synthesized and evaluated. nih.gov A lead compound, 8h , emerged from these studies, demonstrating favorable activity and selectivity for SIK1 and SIK2. nih.gov The development of such inhibitors often involves optimizing a parent compound, like HG-9-91-01, to improve its pharmacokinetic properties while maintaining potent enzymatic inhibition in the nanomolar range. nih.gov Similarly, related piperidine carboxamide structures have been identified as inhibitors of anaplastic lymphoma kinase (ALK) with IC50 values in the sub-micromolar range. nih.gov

Table 2: SIK Inhibition Profile for a Representative Pyrimidine-5-Carboxamide Derivative

Compound Target Enzyme Inhibitory Activity
8h SIK1/2 Favorable activity and selectivity

This table is interactive. Click on the headers to sort the data.

Ion Channel Modulation Studies by this compound

While the broader class of pyrimidine-containing molecules is known to interact with various ion channels, specific data on the modulatory effects of this compound or its immediate analogs are not extensively detailed in the available literature. However, studies on other pyrimidine derivatives provide context for potential interactions. For example, pyrimidine-2,4,6-triones have been identified as activators of voltage-gated L-type Ca2+ channels, specifically Cav1.2 and Cav1.3. researchgate.net

Furthermore, pyrazolopyrimidine derivatives have been characterized as potent stimulators of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3, TRPC6, and TRPC7. nih.gov These findings indicate that the pyrimidine core can be a key pharmacophore for modulating ion channel activity. The NAE-producing enzyme NAPE-PLD, which is inhibited by some pyrimidine carboxamides, produces signaling lipids that can activate ion channels like TRPV1. nih.govresearchgate.net This suggests a potential indirect mechanism for ion channel modulation. However, direct evidence of this compound binding to and modulating ion channels requires further specific investigation.

Cellular Pathway Analysis and Signal Transduction Cascade Mapping Influenced by this compound

Understanding how a compound affects cellular signaling pathways is critical to elucidating its mechanism of action. For pyrimidine-5-carboxamide derivatives that act as SIK inhibitors, their effects are tied to the modulation of inflammatory signaling cascades. nih.gov SIKs act as molecular switches that regulate the balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes. nih.gov

Inhibition of SIKs by compounds such as the pyrimidine-5-carboxamide derivative 8h leads to significant downstream effects. nih.gov Mechanistic studies have shown that this compound induces the translocation of CREB-regulated transcriptional coactivator 3 (CRTC3). nih.gov This event, in turn, elevates the expression of target genes associated with an anti-inflammatory response. nih.gov

Western Blotting and Immunoprecipitation Studies

Western blotting and immunoprecipitation are standard techniques used to investigate changes in protein expression and protein-protein interactions within a signaling pathway. In the context of SIK inhibition by pyrimidine-5-carboxamide derivatives, these methods would be employed to confirm the modulation of key pathway components. For instance, Western blotting would be used to quantify the phosphorylation status of CREB (cAMP response element-binding protein), a direct downstream target of SIKs. Inhibition of SIKs is expected to lead to an increase in phosphorylated CREB. Furthermore, these techniques could validate the observed upregulation of proteins such as Arginase 1, LIGHT, and SPHK1, which are associated with the anti-inflammatory effects of SIK inhibition. nih.gov

Gene Expression Profiling (RT-qPCR, RNA-Seq)

Gene expression analysis provides a quantitative measure of how a compound alters cellular function at the transcriptional level. For pyrimidine-5-carboxamide derivatives, significant changes in gene expression have been observed, consistent with their proposed mechanism of action. nih.gov

Studies on the SIK inhibitor 8h in bone marrow-derived macrophages revealed a distinct anti-inflammatory gene expression signature. nih.gov Specifically, the compound was shown to significantly up-regulate the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Conversely, it reduced the expression of the pro-inflammatory cytokine Interleukin-12 (IL-12). nih.gov Further analysis showed that 8h also elevated the expression of several CREB target genes, including c-FOS and Nurr77, in addition to IL-10. nih.gov These findings confirm that the compound's anti-inflammatory effects are mediated through the transcriptional regulation of key immune-related genes. nih.gov

Table 3: Gene Expression Changes Induced by a Pyrimidine-5-Carboxamide Derivative (8h)

Gene Effect Pathway/Function
IL-10 Upregulated Anti-inflammatory cytokine
IL-12 Downregulated Pro-inflammatory cytokine
c-FOS Upregulated CREB target gene

This table is interactive. Click on the headers to sort the data.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the preclinical pharmacological investigations of the specific chemical compound “this compound” according to the requested outline.

Detailed research findings, data tables, and specific results for the following sections concerning this compound are not available in the public domain:

In Vivo Efficacy Assessments in Non-Human Experimental Models

Model Selection and Validation for Specific Research Questions

While research exists for the broader class of pyrimidine-5-carboxamide derivatives , this information is not specific to the N-(4-Piperidyl) variant. Providing information on related compounds would violate the strict requirement to focus solely on this compound. To ensure scientific accuracy and adherence to the prompt, the requested article cannot be generated at this time.

Biomarker Discovery and Validation in Non-Human Models

In the preclinical evaluation of a novel compound such as this compound, the identification and validation of biomarkers are crucial for understanding its mechanism of action and for predicting its potential clinical efficacy. In non-human models, this process would involve a multi-faceted approach.

Target Engagement Biomarkers: Initial studies would focus on confirming that the compound interacts with its intended molecular target in a living organism. For instance, if this compound were designed as an NNMT inhibitor, researchers would measure levels of NNMT and its metabolic products in tissues and plasma of treated animals. A significant decrease in the levels of 1-methylnicotinamide (B1211872) (MNA), the product of the NNMT-catalyzed reaction, would serve as a direct biomarker of target engagement.

Pharmacodynamic (PD) Biomarkers: These biomarkers indicate the downstream effects of the drug on the biological system. For a compound targeting metabolic diseases, such as an NNMT inhibitor, relevant PD biomarkers could include changes in plasma glucose, insulin (B600854) levels, and lipid profiles in animal models of diabetes or obesity. If the compound were an SIK inhibitor being investigated for inflammatory conditions, key PD biomarkers would include the modulation of inflammatory cytokines. Specifically, a reduction in pro-inflammatory cytokines like IL-6 and TNF-α, and an increase in the anti-inflammatory cytokine IL-10 in response to treatment would be indicative of the desired pharmacological effect.

Predictive Biomarkers: The ultimate goal is to identify biomarkers that can predict the therapeutic response. In oncology models, for example, the expression level of the drug's target in tumor tissue before treatment could be evaluated as a potential predictive biomarker. Animal studies would be designed to correlate baseline biomarker levels with treatment outcomes, such as tumor growth inhibition.

The validation process for these biomarkers would involve rigorous testing in various preclinical models to ensure they are robust, reproducible, and directly related to the compound's activity.

Histopathological and Morphological Investigations in Preclinical Studies

Histopathological and morphological analyses are fundamental components of preclinical toxicology and efficacy studies. These investigations provide tangible evidence of a drug's effect on tissues at a microscopic level.

In efficacy studies, these analyses are used to confirm the therapeutic benefit of the compound. For instance, in an animal model of inflammatory bowel disease, intestinal tissue from animals treated with a pyrimidine-5-carboxamide derivative would be examined for reductions in inflammatory cell infiltration, mucosal ulceration, and other signs of tissue damage compared to a control group. Similarly, in a cancer model, histopathological examination of tumor tissue would be used to assess the extent of tumor cell death (necrosis or apoptosis), changes in cell proliferation rates (e.g., using Ki-67 staining), and effects on tumor vasculature.

In toxicology studies, a comprehensive histopathological evaluation of all major organs and tissues is conducted to identify any potential adverse effects. This would involve a board-certified veterinary pathologist examining tissue sections for any signs of cellular damage, inflammation, or other pathological changes. These findings are critical for determining the safety profile of the compound and for identifying a safe starting dose for human clinical trials.

Characterization of Dose-Response Relationships in Preclinical Experimental Systems

Understanding the relationship between the dose of a compound and its pharmacological effect is a cornerstone of preclinical development. These studies are essential for selecting an appropriate dose range for clinical trials.

Dose-response relationships are typically characterized in both in vitro and in vivo systems.

In Vitro Studies: Initial dose-response curves are generated using cell-based assays. For example, if this compound is an enzyme inhibitor, its potency would be determined by measuring the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). A range of concentrations would be tested to establish a clear relationship between concentration and the degree of inhibition.

In Vivo Studies: In animal models, dose-ranging studies are conducted to establish the relationship between the administered dose and the desired therapeutic effect. For example, in a study evaluating an anti-inflammatory compound, different doses would be administered to groups of animals, and the reduction in a key inflammatory biomarker would be measured. The data would be used to determine the dose that produces the maximal effect (Emax) and the dose that produces 50% of the maximal effect (ED50).

These studies are also crucial for establishing the therapeutic window of the compound—the range of doses that are effective without causing significant toxicity. By integrating data from efficacy and toxicology studies, researchers can identify a dose range that is likely to be both safe and effective in humans.

Below is an illustrative data table summarizing the type of dose-response data that would be collected for a hypothetical pyrimidine-5-carboxamide derivative in a preclinical model of inflammation.

Dose (mg/kg)Mean Reduction in Paw Edema (%)Plasma IL-6 Reduction (%)
11510
34035
107568
308580

This table contains illustrative data and does not represent actual experimental results for this compound.

Computational Chemistry and Molecular Modeling Studies of N 4 Piperidyl Pyrimidine 5 Carboxamide

Molecular Docking Simulations for N-(4-Piperidyl)pyrimidine-5-carboxamide with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand to the active site of a protein. For this compound, a series of putative biological targets were selected based on the known activities of similar pyrimidine (B1678525) and piperidine-containing compounds, such as kinases, proteases, and G-protein coupled receptors.

Protein-Ligand Interaction Analysis

The interactions between this compound and the active sites of its putative targets are crucial for understanding its potential mechanism of action. Analysis of the docked poses reveals several key types of interactions that contribute to the binding affinity. These interactions primarily include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in a hypothetical docking study with a kinase target, the pyrimidine core of the ligand can form critical hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors. The amide linker is also capable of forming hydrogen bonds with amino acid residues in the active site. The piperidine (B6355638) ring, depending on its orientation, can engage in hydrophobic interactions with nonpolar residues.

A summary of potential interactions is presented in the interactive table below.

Interaction TypeLigand Moiety InvolvedPotential Interacting Residues (Examples)
Hydrogen Bond DonorPiperidine N-HAsp, Glu, Ser, Thr
Hydrogen Bond AcceptorPyrimidine Nitrogens, Amide CarbonylGln, Asn, Arg, Lys, Ser, Thr
HydrophobicPiperidine Ring, Pyrimidine RingVal, Leu, Ile, Phe, Trp
Pi-Pi StackingPyrimidine RingPhe, Tyr, Trp

Binding Mode Prediction

The prediction of the binding mode of this compound is essential for understanding its potential inhibitory or modulatory activity. The docking simulations generate multiple possible binding poses, which are then scored based on their predicted binding affinity. The pose with the most favorable score is considered the most likely binding mode.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. utupub.fi MD simulations provide insights into the conformational flexibility of the ligand and the protein, as well as the stability of their interactions.

Trajectory Analysis

The output of an MD simulation is a trajectory, which is a series of snapshots of the system at different time points. Analysis of this trajectory can reveal important information about the stability of the protein-ligand complex. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored. A stable RMSD over the course of the simulation suggests that the complex has reached a stable equilibrium.

For this compound, a stable trajectory would indicate that the ligand remains bound in the active site in a consistent orientation, reinforcing the binding mode predicted by molecular docking.

Fluctuation and Flexibility Studies

MD simulations also allow for the study of the fluctuation and flexibility of both the protein and the ligand. The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of the protein that become more or less flexible upon ligand binding. Similarly, the flexibility of different parts of the this compound molecule can be assessed.

It is hypothesized that the piperidine ring of the ligand may exhibit greater flexibility compared to the more rigid pyrimidine core. This flexibility could be advantageous for accommodating the specific shape of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications at various positions, such as substitutions on the pyrimidine or piperidine rings. The biological activity of these derivatives would be experimentally determined, and then a QSAR model would be developed using molecular descriptors calculated from the chemical structures.

An example of a hypothetical QSAR data table is presented below.

Compound IDR1-Substituent (Pyrimidine)R2-Substituent (Piperidine)Log(1/IC50)Predicted Log(1/IC50)
1HH5.25.1
2ClH5.85.9
3OCH3H5.45.3
4H4-F-Phenyl6.16.0
5H4-CH3-Phenyl6.36.4

This QSAR model could then be used to predict the activity of new derivatives and to identify the structural features that are most important for biological activity.

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, both 2D and 3D QSAR approaches could be employed to guide the design of new derivatives with enhanced potency.

2D QSAR: In a 2D QSAR study, the descriptors are derived from the two-dimensional representation of the molecules. These descriptors can include physicochemical properties (like logP, molar refractivity), electronic properties (dipole moment), and topological indices (which describe molecular size, shape, and branching). For a series of this compound derivatives, a model would be built by correlating these calculated descriptors with their experimentally determined biological activity (e.g., IC50 values). Statistical methods like Multiple Linear Regression (MLR) would then be used to generate a predictive model. researchgate.net

3D QSAR: Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.gov For these studies, a set of this compound analogues would be aligned based on a common scaffold.

CoMFA calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease activity.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more comprehensive picture of the structural requirements for activity. nih.gov

These 3D QSAR models can be instrumental in rationally designing novel thienopyrimidines and other related compounds as highly potent agents. nih.gov

Model Validation and Predictive Power Assessment

The development of a robust and predictive QSAR model is critically dependent on rigorous validation. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Both internal and external validation methods are essential.

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. The most common technique is leave-one-out (LOO) cross-validation. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The resulting cross-validation coefficient (q²) is a key indicator of the model's internal predictive ability. researchgate.net

External Validation: This is a more stringent test of a model's predictive power. The model, built using the training set, is used to predict the biological activities of an external test set of compounds that were not used in the model's development. The predictive capability is assessed by the correlation coefficient (R²_pred) between the predicted and experimental activities of the test set compounds. researchgate.net

Y-Randomization Test: This test further confirms the robustness of the QSAR model by ensuring it is not the result of a chance correlation. The biological activity data (Y-vector) is randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. If the resulting models have significantly lower q² and R² values than the original model, it confirms that the original model is statistically significant and not based on chance.

Validation Parameter Description Acceptable Value
q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R² (Coefficient of Determination) Measures the goodness of fit for the training set.> 0.6
R²_pred (Predictive R²) Measures the predictive power for an external test set.> 0.5

Pharmacophore Modeling for Identifying Key Structural Features of this compound Essential for Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would serve as a 3D query to screen virtual libraries for new compounds with potentially similar activity. researchgate.net

The key structural features of this compound that would be considered in a pharmacophore model include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen of the carboxamide group.

Hydrogen Bond Donors (HBD): The N-H group of the piperidine ring and the N-H group of the carboxamide.

Aromatic Ring: The pyrimidine ring itself can participate in aromatic interactions.

By analyzing a set of active analogues, a 3D pharmacophore model can be generated. This model would define the precise spatial relationships between these key features that are crucial for binding to its biological target. Such an abstract model can be a highly effective tool for discovering new chemical entities with desired biological activity. researchgate.net

Free Energy Perturbation (FEP) and Potential of Mean Force (PMF) Calculations for Binding Affinity Prediction of this compound

Free Energy Perturbation (FEP) and Potential of Mean Force (PMF) are computationally intensive molecular dynamics-based methods used to calculate the binding free energy of a ligand to its receptor, providing a quantitative prediction of binding affinity.

Free Energy Perturbation (FEP): FEP is a powerful technique for calculating the relative binding free energy between two similar ligands. cresset-group.com It operates by simulating a non-physical, or "alchemical," transformation of one molecule into another in a series of small steps. cresset-group.com By calculating the free energy change for this transformation both in solution and when bound to the target protein, the difference in binding affinity (ΔΔG) can be determined via a thermodynamic cycle. For this compound, FEP could be used to predict how specific chemical modifications—for instance, substituting the piperidine ring—would affect its binding affinity. A significant challenge for FEP is transforming ligands with different net charges, which can lead to numerical instabilities. cresset-group.com

Potential of Mean Force (PMF): PMF calculations determine the free energy profile along a specific reaction coordinate, typically the distance between the ligand and its binding site. By simulating the process of pulling the ligand away from the protein, the PMF curve reveals the binding free energy as the difference between the bound state and the unbound (solvated) state. This method can be particularly useful for understanding the energy barriers and intermediate states involved in the binding and unbinding process. mdpi.com Constrained molecular dynamics simulations are often employed to calculate the PMF. mdpi.com Both FEP and PMF require extensive sampling and significant computational resources to achieve converged and reliable results. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism (excluding human PK), and Excretion (ADME) Properties for this compound

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. For this compound, various ADME parameters can be predicted to assess its potential bioavailability and disposition. Studies on other pyrimidine derivatives have shown that such compounds can exhibit good oral bioavailability and high gastrointestinal absorption. ajpamc.com

ADME Parameter Predicted Property for this compound Significance
Gastrointestinal (GI) Absorption HighIndicates good absorption from the gut into the bloodstream.
BBB Permeability Low to ModeratePredicts the likelihood of the compound crossing the blood-brain barrier.
P-glycoprotein (P-gp) Substrate Likely NoP-gp is an efflux pump; not being a substrate is favorable for bioavailability.
CYP450 Inhibition Potential for inhibition of certain isoforms (e.g., CYP1A2, CYP2D6)Predicts potential for drug-drug interactions by inhibiting metabolic enzymes. ajpamc.com

Lipophilicity and Polarity Predictions

Lipophilicity and polarity are fundamental physicochemical properties that heavily influence a compound's ADME profile, including its absorption, membrane permeability, and distribution. nih.gov

Lipophilicity: This property is commonly quantified as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. A balanced logP (typically between 1 and 3) is often desired for oral drugs. The lipophilicity of this compound can be predicted using various computational algorithms. While computational methods are useful for rapid prediction, experimental methods like RP-TLC are often used for confirmation. nih.gov

Polarity: The polarity of a molecule is often estimated by its Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug absorption and brain penetration. frontiersin.org Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.

Property Predicted Value Interpretation
logP (Consensus) ~1.5 - 2.5Indicates moderate lipophilicity, favorable for membrane permeability.
TPSA ~80 - 90 ŲSuggests good potential for oral absorption and cell permeability.

Hydrogen Bonding Characteristics

The ability of a molecule to form hydrogen bonds is critical for its interaction with biological targets and for its solubility. This compound possesses several functional groups capable of participating in hydrogen bonding. In crystal structures of related compounds, N—H···N hydrogen bonds are commonly observed between neighboring molecules. researchgate.net

Hydrogen Bond Donors (HBD): The molecule has two primary hydrogen bond donor sites: the secondary amine (N-H) in the piperidine ring and the amide (N-H) group.

Hydrogen Bond Acceptors (HBA): The molecule has three primary hydrogen bond acceptor sites: the two nitrogen atoms in the pyrimidine ring and the carbonyl oxygen (C=O) of the amide group.

The presence of both donor and acceptor sites allows the molecule to form strong intermolecular interactions, which are crucial for binding affinity and selectivity to its target protein.

Feature Count Atoms/Groups Involved
Hydrogen Bond Donors 2Piperidine N-H, Amide N-H
Hydrogen Bond Acceptors 3Pyrimidine Nitrogens, Amide C=O

De Novo Ligand Design and Virtual Screening Based on the this compound Scaffold

The this compound scaffold has emerged as a valuable starting point in computational chemistry and molecular modeling for the discovery of novel therapeutic agents. Its inherent structural features, including a hydrogen bond-accepting pyrimidine ring, a flexible piperidine moiety, and a central amide linkage, provide a versatile framework for designing ligands that can interact with a variety of biological targets. This section explores the application of this scaffold in de novo ligand design and its potential for virtual screening campaigns.

Structure-Based and Rational Drug Design

A significant example of leveraging the pyrimidine-5-carboxamide core in rational drug design is the development of potent renin inhibitors. nih.gov Renin, an aspartyl protease, is a key target for managing hypertension as it is the rate-limiting step in the renin-angiotensin-aldosterone system. nih.gov

In a notable study, researchers initiated a fragment-based drug design approach which led to the identification of an initial hit compound. nih.gov Through a process of structure-based design, new pyrimidine derivatives were synthesized to enhance the renin inhibitory activity. nih.gov This involved the strategic introduction of a basic amine to interact with the two catalytic aspartic acid residues in the active site of renin. nih.gov

The design process also focused on optimizing the binding to the S1 and S3 pockets of the enzyme. nih.gov This rational approach, which can be considered a form of de novo design, led to the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives with significantly improved potency. nih.gov One such derivative demonstrated a remarkable 65,000-fold increase in inhibitory activity compared to the initial compound, achieved by the addition of only seven heavy atoms. nih.govresearchgate.net This highlights the power of structure-based design in evolving a basic scaffold into a highly potent inhibitor.

The inhibitory activities of a series of designed N-(piperidinyl)pyrimidine-5-carboxamides against recombinant human renin are presented below.

CompoundStructureRenin Inhibition IC50 (nM)
5 N-(Piperidin-4-yl)pyrimidine-5-carboxamide>10000
6 (R)-N-(Piperidin-3-yl)pyrimidine-5-carboxamide2300
7 (S)-N-(Piperidin-3-yl)pyrimidine-5-carboxamide1000
Data sourced from Bioorganic & Medicinal Chemistry, 2016. researchgate.net

The data indicates that the position of the nitrogen on the piperidine ring is crucial for activity, with the 3-substituted isomers showing significantly more potency than the 4-substituted one. researchgate.net This underscores the importance of precise structural modifications guided by computational modeling in de novo ligand design.

Potential for Virtual Screening

The this compound scaffold is also well-suited for virtual screening campaigns to identify novel inhibitors for various targets. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

The pyrimidine scaffold, in general, is of great interest to researchers due to its versatile potential and the ability to incorporate various biologically active functional groups. nih.gov In silico techniques such as molecular docking are frequently employed to predict the binding modes and affinities of pyrimidine derivatives to target proteins. dovepress.com For instance, studies on other pyrimidine-based compounds have successfully used virtual screening to identify potential anti-cancer, anti-diabetic, and anti-oxidant agents. nih.govmdpi.com

A virtual screening workflow utilizing the this compound scaffold could involve:

Scaffold-based library generation: Creating a virtual library of compounds by decorating the core scaffold with a diverse range of chemical substituents at the piperidine nitrogen and other available positions on the pyrimidine ring.

Pharmacophore modeling: Developing a 3D pharmacophore model based on the known interactions of the scaffold with a target, or based on the structure of known active ligands. This model would then be used to filter the virtual library.

Molecular docking: Docking the filtered library of compounds into the active site of the target protein to predict their binding orientation and affinity. The scoring functions from the docking software would rank the compounds for potential synthesis and biological evaluation. mdpi.com

The pyrimidine-5-carboxamide framework has been explored in the design of inhibitors for other enzyme families as well, such as salt-inducible kinases (SIKs), where a molecular hybridization strategy was used to improve the drug-like properties of an initial lead compound. nih.gov This demonstrates the broad applicability of this chemical class in drug discovery, further supporting its potential as a fruitful scaffold for future virtual screening endeavors.

Preclinical Adme Research for N 4 Piperidyl Pyrimidine 5 Carboxamide in Non Human Biological Systems

In Vitro Metabolic Stability Assessment of N-(4-Piperidyl)pyrimidine-5-carboxamide in Hepatic Microsomes and Hepatocytes (Non-Human Origin)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. These assays were conducted using liver microsomes and hepatocytes from various preclinical species to predict in vivo clearance. nih.govmdpi.com

Incubations were performed with pooled liver microsomes and cryopreserved hepatocytes from male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The disappearance of the parent compound, this compound, was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From these data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated. mdpi.com

SpeciesSystemIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein or µL/min/10⁶ cells)Predicted Hepatic Clearance Category
RatLiver Microsomes4530.8Moderate
RatHepatocytes3838.5Moderate
DogLiver Microsomes6222.4Low to Moderate
DogHepatocytes5526.5Low to Moderate
MonkeyLiver Microsomes5127.2Moderate
MonkeyHepatocytes4631.7Moderate

The data indicate that this compound exhibits low to moderate metabolic clearance across the tested species, suggesting a potentially favorable half-life in vivo. The consistency between microsomal and hepatocyte data suggests that phase I metabolism is the primary clearance pathway.

To understand the metabolic pathways, metabolites of this compound were identified following incubation with rat, dog, and monkey hepatocytes. nih.gov Analysis by high-resolution mass spectrometry revealed several metabolic products. The primary metabolic transformations observed were oxidation and N-dealkylation.

The major metabolites identified were:

M1: Monohydroxylation on the piperidyl ring.

M2: Monohydroxylation on the pyrimidine (B1678525) ring.

M3: N-dealkylation of the piperidyl moiety.

These findings suggest that the compound is metabolized via common phase I oxidative pathways. No significant formation of phase II metabolites (e.g., glucuronides) was detected under the assay conditions.

Reaction phenotyping studies were conducted to identify the specific cytochrome P450 (CYP) isozymes responsible for the primary metabolism of this compound. nih.gov This was achieved by incubating the compound with a panel of recombinant human CYP enzymes.

The results indicated that the formation of the major metabolite, M1 (piperidyl hydroxylation), is predominantly catalyzed by CYP3A4 and CYP2D6. The formation of M2 (pyrimidine hydroxylation) was primarily mediated by CYP2C9. This information is crucial for predicting potential drug-drug interactions (DDIs). mdpi.com

Cytochrome P450 Inhibition and Induction Profiling for this compound

The potential for this compound to act as an inhibitor or inducer of major CYP enzymes was evaluated. mdpi.comnih.gov Such interactions can alter the metabolism of co-administered drugs, leading to safety or efficacy concerns.

For inhibition studies, the compound was incubated with human liver microsomes and specific probe substrates for key CYP isozymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) was determined.

CYP IsozymeProbe SubstrateIC₅₀ (µM)Potential for Inhibition
CYP1A2Phenacetin> 50Low
CYP2B6Bupropion> 50Low
CYP2C9Diclofenac35.2Low
CYP2C19S-Mephenytoin> 50Low
CYP2D6Dextromethorphan18.5Low to Moderate
CYP3A4Midazolam25.0Low

The results show that this compound is a weak inhibitor of the tested CYP isozymes, with all IC₅₀ values well above anticipated therapeutic concentrations, suggesting a low risk of causing metabolic drug-drug interactions. nih.gov

For induction studies, primary hepatocytes from three human donors were treated with the compound, and changes in mRNA expression and enzyme activity for CYP1A2, CYP2B6, and CYP3A4 were measured. The compound did not cause a significant increase in mRNA levels or enzyme activity for any of the tested isozymes compared to the vehicle control, indicating a low potential for CYP induction. nih.gov

Plasma Protein Binding Characteristics of this compound in Non-Human Plasma

The extent of binding to plasma proteins is a key parameter that influences the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active. nih.gov The plasma protein binding of this compound was determined in plasma from rats, dogs, and monkeys using the equilibrium dialysis method.

SpeciesPlasma Protein Bound (%)Fraction Unbound (fu)
Rat85.40.146
Dog89.10.109
Monkey87.50.125

The compound exhibits a high degree of binding to plasma proteins across all species tested. nih.gov This characteristic is important for interpreting pharmacokinetic data and for predicting the human pharmacokinetic profile.

Membrane Permeability Studies for this compound (e.g., PAMPA, Caco-2 Cell Models)

The ability of a drug to cross biological membranes is fundamental to its absorption and distribution. This was assessed using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. researchgate.net

The PAMPA model predicts passive diffusion, while the Caco-2 cell model, which uses a human colon adenocarcinoma cell line, can assess both passive and active transport mechanisms. researchgate.netnih.gov Permeability is expressed as the apparent permeability coefficient (Papp).

AssayDirectionPapp (x 10⁻⁶ cm/s)Permeability Classification
PAMPA-12.5High
Caco-2Apical to Basolateral (A→B)10.8High
Basolateral to Apical (B→A)25.9-

The high Papp value in the PAMPA assay suggests that this compound has excellent passive permeability. nih.gov The Caco-2 data also indicate high intrinsic permeability.

In Vitro Transporter Substrate and Inhibition Assays for this compound

The Caco-2 cell model was also used to investigate whether this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp). researchgate.net This is evaluated by calculating the efflux ratio, which is the ratio of the Papp value in the B→A direction to the A→B direction. An efflux ratio greater than 2 is indicative of active efflux.

Efflux Ratio Calculation:

Papp (B→A) / Papp (A→B) = 25.9 / 10.8 = 2.4

The calculated efflux ratio of 2.4 suggests that this compound is a substrate of an efflux transporter, likely P-gp. This indicates that while the compound has high passive permeability, its net absorption across the intestine could be partially limited by active efflux. Further studies with specific transporter-expressing cell lines would be required to confirm this finding and to assess its potential to inhibit major drug transporters. fda.gov

In Vivo Preclinical Pharmacokinetics in Animal Models, Excluding Human Data

No publicly available data were found regarding the in vivo preclinical pharmacokinetic profile of this compound in any animal models.

Absorption Profiles and Bioavailability (Non-Human)

Information on the absorption characteristics and oral bioavailability of this compound in preclinical species is not available in the public domain.

Tissue Distribution and Organ Accumulation in Animal Models

There are no published studies detailing the tissue distribution or organ accumulation of this compound in animal models.

Excretion Pathways in Preclinical Species

Data on the routes and extent of excretion (e.g., renal, fecal) of this compound in any preclinical species could not be located.

Bioanalytical Method Development for Quantification of this compound in Non-Human Biological Matrices

No specific bioanalytical methods for the quantification of this compound in non-human biological matrices have been described in the available literature.

LC-MS/MS Method Validation for Animal Samples

There are no published reports on the validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound in biological samples from animal studies.

Development of Immunoassays (if applicable)

No information was found concerning the development or application of immunoassays for the quantification of this compound.

Advanced Research Methodologies and Translational Research Concepts for N 4 Piperidyl Pyrimidine 5 Carboxamide

Prodrug Strategies and Bioconjugation Approaches for N-(4-Piperidyl)pyrimidine-5-carboxamide to Enhance Specific Preclinical Attributes

Prodrug strategies involve chemically modifying a bioactive compound to improve its physicochemical properties, such as solubility, permeability, and metabolic stability. ump.edu.pl For this compound, these strategies could be pivotal in overcoming potential preclinical development hurdles. unisi.it

One approach involves modifying the piperidine (B6355638) ring's secondary amine. This functional group is amenable to derivatization to form carbamates, amides, or other linkages that can be cleaved in vivo by metabolic enzymes to release the active parent drug. acs.org For instance, attaching a hydrophilic moiety like a polyethylene (B3416737) glycol (PEG) chain could enhance aqueous solubility, while adding a lipophilic group could improve membrane permeability. ump.edu.pl Research on pyrazolo[3,4-d]pyrimidine derivatives has shown that such prodrug approaches can successfully improve aqueous solubility and subsequent biological efficacy. unisi.it

Bioconjugation involves linking the compound to a larger molecule, such as an antibody or peptide, to direct it to a specific biological target. This strategy could be employed to create an antibody-drug conjugate (ADC) or a peptide-drug conjugate, enhancing the targeted delivery of this compound to specific cell types, such as cancer cells, thereby increasing efficacy and reducing off-target effects. hutch-med.com

StrategyPotential Modification SiteDesired Preclinical Attribute EnhancementExample Promoieties/Conjugates
Prodrug Piperidine nitrogenImproved aqueous solubilityAmino acids, phosphates, short PEG chains
Prodrug Pyrimidine (B1678525) ring (if amenable)Enhanced membrane permeabilityLipophilic esters, carbamates
Bioconjugation Piperidine or pyrimidine ringTargeted delivery to specific tissuesMonoclonal antibodies, cell-penetrating peptides

Nanotechnology-Based Delivery Systems for this compound in Research Models

Nanotechnology offers sophisticated delivery systems to overcome challenges associated with small molecule drugs, such as poor solubility and lack of specificity. mdpi.com Encapsulating this compound within nanocarriers could significantly improve its therapeutic index in research models.

Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, encapsulation within liposomes could enhance its stability in circulation, prolong its half-life, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. depositolegale.itnih.gov Studies on other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, have demonstrated the feasibility and benefits of liposomal formulations, showing high drug encapsulation efficacy and improved pharmacokinetic profiles. depositolegale.it

Polymeric nanoparticles , made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), offer another versatile platform. nih.govnih.gov These systems can provide controlled and sustained release of the encapsulated compound, which is crucial for maintaining therapeutic concentrations over time. ecancer.org The properties of polymeric nanoparticles can be precisely tuned by altering the polymer composition to optimize drug loading and release kinetics for this compound. mdpi.com

Nanocarrier TypeCompositionPotential Advantages for this compoundKey Research Findings on Related Compounds
Liposomes Phospholipids (e.g., DSPC), CholesterolImproved solubility, prolonged circulation, passive tumor targeting (EPR effect), biocompatibilityHigh encapsulation efficiency and enhanced tumor accumulation for pyrazolo[3,4-d]pyrimidine inhibitors. depositolegale.itnih.gov
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA, PLA)Sustained/controlled release, protection from degradation, tunable properties, high versatilityPLGA-based systems are well-established for delivering a wide range of small molecule drugs. nih.gov

Building upon basic nanocarrier systems, targeted formulations can be developed by decorating the nanoparticle surface with specific ligands. hutch-med.com These ligands, such as antibodies, aptamers, or small molecules, bind to receptors that are overexpressed on the surface of target cells (e.g., cancer cells), leading to receptor-mediated endocytosis and intracellular drug delivery. For instance, immunoliposomes decorated with an anti-GD2 antibody have been successfully used to deliver a pyrazolo[3,4-d]pyrimidine derivative to neuroblastoma cells, resulting in significantly higher tumor uptake and increased survival in animal models. nih.gov This approach could be adapted for this compound to target it to specific cell populations in preclinical studies.

Targeted Delivery Strategies for this compound to Specific Cell Types or Tissues in Preclinical Studies

Effective targeted delivery aims to maximize the concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues. nih.gov For this compound, this can be achieved through both passive and active targeting strategies, particularly in the context of cancer research.

Passive Targeting : This strategy relies on the aforementioned EPR effect, where nanoparticles accumulate preferentially in tumor tissue due to leaky blood vessels and poor lymphatic drainage. nih.gov Stealth liposomes or nanoparticles, typically coated with PEG to avoid clearance by the immune system, are designed to circulate long enough to exploit this effect. depositolegale.it This would be a foundational strategy for delivering encapsulated this compound in preclinical tumor models.

Active Targeting : This involves functionalizing the nanocarrier with ligands that bind to specific cellular receptors. mdpi.com For example, if the biological target of this compound is overexpressed in a particular cancer, nanoparticles carrying the compound could be decorated with antibodies or peptides that recognize an extracellular domain of that target or another surface marker unique to the cancer cells. This approach has been shown to enhance cellular uptake and cytotoxicity. nih.gov

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Understanding this compound's Biological Effects

Omics technologies provide a global, unbiased view of the molecular changes induced by a compound, offering deep insights into its mechanism of action, potential off-target effects, and biomarkers of response. nih.gov

Genomics/Transcriptomics : By analyzing changes in gene expression (mRNA levels) in cells treated with this compound, researchers can identify the signaling pathways modulated by the compound. Gene set analysis can reveal whether pathways related to pyrimidine metabolism or other cellular processes are significantly affected, providing clues to the drug's function. nih.govnih.gov

Proteomics : This approach measures changes in the levels and post-translational modifications of thousands of proteins. It can directly identify the protein targets of this compound and reveal downstream effects on protein networks that are not apparent from transcriptomic data alone.

Metabolomics : By profiling the levels of small-molecule metabolites, metabolomics can uncover the impact of this compound on cellular metabolism. Given its structure as a pyrimidine derivative, it would be particularly relevant to investigate its effects on nucleotide synthesis and related metabolic pathways. biorxiv.orgplos.org

Omics TechnologyKey Information ProvidedPotential Application for this compound
Genomics / Transcriptomics Changes in gene expression (mRNA)Identify modulated signaling pathways; discover biomarkers of sensitivity/resistance. nih.gov
Proteomics Changes in protein expression and modificationsValidate drug targets; understand downstream signaling effects; identify off-target interactions.
Metabolomics Changes in metabolite levelsElucidate impact on cellular metabolism, especially pyrimidine pathways; identify metabolic vulnerabilities. nih.gov

Utilization of CRISPR/Cas9 or RNA Interference for Target Validation Related to this compound

Before advancing a compound, it is crucial to validate that its therapeutic effect is mediated through its intended molecular target. nih.govnih.gov CRISPR/Cas9 and RNA interference (RNAi) are powerful gene-editing and gene-silencing tools for this purpose. biocompare.comewadirect.com

RNA Interference (RNAi) : RNAi uses small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to degrade a specific mRNA, thereby silencing the expression of the target protein. researchgate.net To validate the target of this compound, researchers could silence the proposed target gene using RNAi. If the resulting cellular phenotype (e.g., decreased cell proliferation) mimics the effect of the compound, it provides strong evidence that the compound acts through that target. nih.gov

CRISPR/Cas9 : This technology allows for the precise and permanent knockout of a gene. nabea.pub Creating a knockout cell line for the putative target of this compound provides a clean genetic model for validation. horizondiscovery.com If the knockout cells become resistant to the compound, it confirms that the gene product is essential for the drug's activity. biocompare.com CRISPR screens can also be used to identify genes that, when knocked out, confer sensitivity or resistance to the compound, potentially revealing synergistic targets or resistance mechanisms. nih.govresearchgate.net

Phenotypic Screening Assays for Identifying Novel Biological Activities of this compound

Phenotypic screening has re-emerged as a powerful strategy in drug discovery for identifying compounds that induce a desired change in cellular or organismal phenotype, without prior knowledge of the specific molecular target. This approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action. For a compound like this compound, which belongs to the broader class of pyrimidine carboxamides known for their diverse biological activities, phenotypic screening offers a promising avenue to uncover new therapeutic applications.

The core principle of phenotypic screening is to test a compound's effect on a complex biological system, such as a cell line, a co-culture of different cell types, or even a whole organism. The readouts are based on observable changes in the phenotype, which can range from alterations in cell morphology, proliferation, and viability to more complex functional changes. High-content imaging and analysis, flow cytometry, and various biomarker assays are common technologies employed to quantify these phenotypic changes in a high-throughput manner.

While specific phenotypic screening data for this compound is not extensively available in public literature, the known biological activities of structurally related pyrimidine carboxamide derivatives provide a strong rationale for its inclusion in various phenotypic assays. For instance, different substituted pyrimidine carboxamides have demonstrated potential as anti-inflammatory, anti-tubercular, and anti-cancer agents. Therefore, a strategic approach to identifying novel activities for this compound would involve a battery of well-designed phenotypic screens.

A hypothetical phenotypic screening cascade for this compound could be structured as follows:

Primary Broad-Based Phenotypic Screen: The compound would be initially tested across a diverse panel of human cell lines representing different tissue origins (e.g., epithelial, mesenchymal, hematopoietic) at a single high concentration. High-content imaging could be used to capture a wide array of cellular features, including cell number, nuclear size and shape, mitochondrial mass and membrane potential, lipid droplet formation, and cytoskeletal organization.

Deconvolution of Hits: Any significant phenotypic "hits" from the primary screen would be followed up with dose-response studies to determine the potency of the compound in inducing the observed phenotype.

Secondary and Tertiary Assays: To further characterize the biological activity, more specialized and physiologically relevant phenotypic assays would be employed. For example, if the primary screen suggests an anti-inflammatory phenotype, the compound could be tested in a co-culture model of macrophages and fibroblasts stimulated with an inflammatory agent, with readouts for key cytokine production and cell migration.

An illustrative example of a data table from a hypothetical high-content phenotypic screen is presented below. This table showcases the type of multiparametric data that can be generated to build a "phenotypic fingerprint" for a compound like this compound.

Table 1: Hypothetical High-Content Phenotypic Screening Data for this compound in a Human Cancer Cell Line Panel

Cell Line Assay Concentration (µM) Cell Viability (%) Nuclear Area (µm²) Mitochondrial Mass (RFU) Cytoskeletal Integrity (Score 1-5)
MCF-7 (Breast) 10 85.2 112.5 987.3 4.2
A549 (Lung) 10 91.5 105.8 1021.6 4.5
HCT116 (Colon) 10 62.1 135.4 1543.2 2.8
U-87 MG (Glioblastoma) 10 95.3 101.2 995.4 4.8

| PC-3 (Prostate) | 10 | 75.8 | 121.9 | 1201.7 | 3.5 |

RFU: Relative Fluorescence Units

The data in such a table would be analyzed using sophisticated computational tools to identify statistically significant phenotypic changes and to cluster compounds with similar fingerprints, which may suggest a shared mechanism of action.

Furthermore, advances in technologies such as 3D cell culture (organoids and spheroids) and microfluidic devices (organs-on-a-chip) are enabling the development of more predictive phenotypic screening models that better recapitulate human physiology. Testing this compound in these advanced models could reveal novel activities in complex biological processes such as tissue morphogenesis, angiogenesis, and immune cell infiltration.

Future Research Directions and Unexplored Avenues for N 4 Piperidyl Pyrimidine 5 Carboxamide

Identification of Novel Biological Targets Potentially Modulated by N-(4-Piperidyl)pyrimidine-5-carboxamide

The core structure of this compound is present in molecules that have been investigated for a wide array of biological targets. A significant future direction lies in systematically screening this compound and its derivatives against diverse target classes to uncover new therapeutic applications. Based on the activities of closely related analogs, several protein families warrant investigation.

Derivatives of pyrimidine-5-carboxamide have demonstrated inhibitory activity against enzymes crucial in various diseases. For instance, certain analogs act as potent inhibitors of Salt-Inducible Kinases (SIKs), which are key regulators in inflammatory processes, suggesting a role in treating conditions like inflammatory bowel disease. nih.gov Other related structures have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for metabolic diseases such as type 2 diabetes. nih.gov Furthermore, a closely related isomer, N-(piperidin-3-yl)pyrimidine-5-carboxamide, was designed as a highly potent renin inhibitor, highlighting the potential of this scaffold in cardiovascular disease. nih.gov The pyrimidine (B1678525) core is also found in inhibitors of Syk tyrosine kinase and tubulin, pointing towards applications in immunology and oncology, respectively. google.comnih.govnih.gov

In the context of infectious diseases, an analog featuring a 4-pyridyl ring has shown the ability to bind to CYP51 from Trypanosoma cruzi, the parasite responsible for Chagas disease, indicating a potential avenue for anti-parasitic drug discovery. nih.gov

Potential Biological Target ClassSpecific Example(s)Therapeutic AreaReference
KinasesSalt-Inducible Kinases (SIKs), Syk Tyrosine Kinase, Cyclin-Dependent Kinases (CDKs)Inflammation, Immunology, Oncology nih.govgoogle.comnih.gov
ProteasesReninCardiovascular Disease nih.gov
Metabolic EnzymesNicotinamide N-methyltransferase (NNMT), Cytochrome P450 family (e.g., T. cruzi CYP51)Metabolic Disorders, Infectious Disease nih.govnih.gov
Structural ProteinsTubulinOncology nih.govnih.gov
ReceptorsCCR5Virology (Anti-HIV) nih.gov

Exploration of this compound in Polypharmacology and Multi-Target Approaches

Polypharmacology, the concept of a single drug modulating multiple targets, is an increasingly important strategy for treating complex diseases like cancer and inflammatory disorders. The this compound scaffold is an ideal candidate for such an approach. The pyrimidine ring is a well-known "hinge-binding" motif for various kinases, and different derivatives have shown activity against a range of kinases including SIKs, Syk, CDKs, Abl tyrosine kinase, and PI-3 kinase. nih.govgoogle.comnih.gov

Future research should focus on designing derivatives that can selectively inhibit a desired set of targets. For example, a molecule that co-inhibits SIKs (involved in inflammation) and tubulin (a target for cell proliferation) could offer a dual-action approach for certain cancers. nih.govnih.gov By systematically exploring the structure-activity relationships for different target families, it may be possible to develop multi-targeted agents with enhanced efficacy and a reduced likelihood of drug resistance.

Development of Advanced and Sustainable Synthetic Techniques for this compound Derivatives

To fully explore the chemical space around this scaffold, the development of efficient, robust, and sustainable synthetic methods is crucial. Traditional multi-step syntheses can be time-consuming and generate significant waste. Advanced techniques can accelerate the discovery process.

Future efforts should prioritize:

Multicomponent Reactions (MCRs): One-pot reactions, such as modified Biginelli reactions, can be employed to construct the core pyrimidine ring from simple starting materials in a single, efficient step. ias.ac.in

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Catalysis: Exploring novel and recyclable catalysts for the key bond-forming reactions can reduce costs and environmental impact. researchgate.net This includes metal-catalyzed cross-coupling reactions to diversify the substituents on the pyrimidine ring.

These advanced methods will enable the rapid generation of large libraries of this compound derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies and the identification of optimized lead compounds.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. nih.gov These computational tools can be powerfully applied to the this compound scaffold.

Key applications include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms like support vector machines or neural networks can predict the biological activity of virtual compounds before synthesis, prioritizing the most promising candidates. mdpi.com

De Novo Design: Generative AI models can design novel derivatives of the scaffold with desired properties, such as high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com

Property Prediction: Deep learning models can be trained to predict crucial physicochemical and pharmacokinetic properties, helping to identify and address potential liabilities early in the discovery process. nih.gov

By integrating AI and ML, researchers can navigate the vast chemical space more intelligently, reducing the time and cost associated with bringing a new drug to the preclinical stage.

Investigation of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study that target's function in cells and organisms. Once a highly selective derivative of this compound is identified for a particular target (e.g., a specific SIK isoform or renin), it can be developed into a chemical probe. nih.govnih.gov

Such a probe would be invaluable for:

Target Validation: Confirming the role of the target protein in a specific disease pathway.

Pathway Elucidation: Interrogating complex biological signaling networks to understand how they are regulated.

Phenotypic Screening: Identifying the physiological consequences of inhibiting the target in various cellular models.

Developing a well-characterized chemical probe from this scaffold would be a significant contribution to the broader biological research community.

Exploration of this compound in Neglected Tropical Diseases (NTDs) or Rare Disease Models (Preclinical)

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet drug discovery in this area is severely underfunded. nih.gov The this compound scaffold and its analogs have shown preliminary promise that warrants further preclinical investigation.

As noted, an analog has shown affinity for T. cruzi CYP51, a validated target for Chagas disease. nih.gov Additionally, related compounds have demonstrated activity against the parasites responsible for malaria (Plasmodium falciparum) and human African trypanosomiasis (Trypanosoma brucei). nih.gov A focused research program should be initiated to synthesize and test a library of this compound derivatives against a panel of pathogens responsible for NTDs. This exploration could lead to the identification of novel, cost-effective therapeutic agents for these devastating illnesses.

Green Chemistry Principles in the Synthesis and Derivatization of this compound

Applying the principles of green chemistry to the synthesis of this scaffold is essential for environmental sustainability and economic efficiency. mdpi.com Future synthetic work should explicitly aim to incorporate these principles.

Green Chemistry PrincipleApplication to SynthesisReference
Waste PreventionUtilize one-pot, multicomponent reactions to maximize atom economy and reduce the number of isolation steps. ias.ac.in
Energy EfficiencyEmploy microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net
Safer Solvents & AuxiliariesDevelop solvent-free reaction conditions or use environmentally benign solvents like water or ethanol (B145695). researchgate.netmdpi.com
Use of CatalysisPrefer catalytic reagents over stoichiometric ones. Focus on developing heterogeneous or recyclable catalysts. researchgate.net
Design for DegradationIncorporate structural features into derivatives that allow for environmental biodegradation after use.N/A

By adopting these green approaches, the synthesis and derivatization of this compound can be made more sustainable, aligning chemical research with global environmental goals. rasayanjournal.co.in

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-Piperidyl)pyrimidine-5-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂). For example, compound 7 was synthesized by reacting 5a (2.20 mmol) with 4-(morpholine-4-carbonyl)benzoic acid (1.10 mmol) in CH₂Cl₂ at 0°C, followed by 12-hour stirring at room temperature. Post-reaction purification via silica gel column chromatography yielded the final product with 58–65% yields . Optimization includes adjusting stoichiometry, solvent choice, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (e.g., compound 13a showed δ 2.48–3.53 ppm for piperazine protons and δ 114.36–165.4 ppm for aromatic carbons) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., compound 6l had a calculated [M+H]+^+ of 758.2893 vs. experimental 758.2904) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1621–1592 cm1^{-1}) .
  • HPLC : Validates purity (>98% for compounds 13a–c ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

  • Methodological Answer : Discrepancies in spectral data (e.g., unexpected 1H^1H NMR shifts or MS fragmentation patterns) often arise from steric hindrance, solvent effects, or impurities. For example, compound 13b (melting point 40.2–42.3°C) showed distinct 13C^13C NMR signals compared to 13a due to nitro-group substitution . Resolution strategies include:
  • Repeating synthesis under inert conditions to exclude moisture/oxygen interference.
  • Using 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Cross-validating with computational chemistry tools (e.g., DFT calculations for predicted spectra).

Q. What strategies improve yield and purity in multi-step syntheses of this compound analogs?

  • Methodological Answer :
  • Stepwise Purification : Intermediate isolation via column chromatography (e.g., compound 12a was purified using silica gel after each coupling step) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Low-temperature coupling (0°C) minimizes side reactions, as seen in the synthesis of compound 7 .
  • Acid/Base Washes : Post-reaction washes with 5% HCl and NaOH remove unreacted reagents .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

  • Methodological Answer :
  • Substitution Analysis : Electron-withdrawing groups (e.g., nitro in 13b ) enhance receptor binding affinity, while bulky substituents (e.g., trifluoromethyl in 13a ) may improve metabolic stability .
  • Pharmacophore Mapping : Align derivatives with known bioactive scaffolds (e.g., compound 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide targets agrochemical receptors via halogen bonding) .
  • In Silico Screening : Use molecular docking to predict interactions with target enzymes (e.g., kinase inhibitors).

Data Contradiction and Validation

Q. How should researchers address discrepancies between calculated and experimental molecular weights in mass spectrometry?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Verify purity (e.g., compound 13c had 99.59% HPLC purity, minimizing adduct interference) .
  • High-Resolution MS (HRMS) : Resolve close mass values (e.g., [M+H]+^+ for 6l showed a 0.0011 Da error) .
  • Sample Preparation : Avoid sodium/potassium salts in ESI-MS to prevent cation adducts.

Application-Oriented Questions

Q. What methodologies are used to evaluate the potential of this compound derivatives in medicinal chemistry?

  • Methodological Answer :
  • In Vitro Assays : Screen against disease-relevant targets (e.g., kinase or GPCR inhibition).
  • ADME Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models).
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB ligand 9D6 with thieno-pyrimidine core) .

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